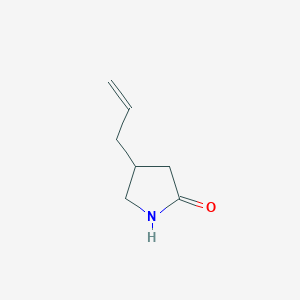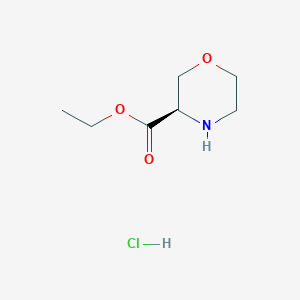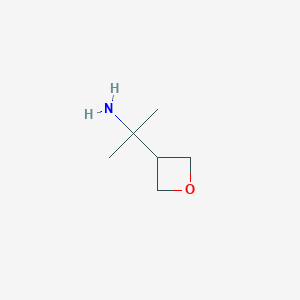
2-Pyrrolidinone, 4-(2-propenyl)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is a chemical compound with a molecular structure that includes a pyrrolidinone ring substituted with a 2-propenyl group at the 4-position. This compound is part of the pyrrolidinone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) typically involves the alkylation of 2-pyrrolidinone with an allyl halide under basic conditions. The reaction can be carried out using potassium carbonate as a base in a solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of saturated pyrrolidinone derivatives.
Substitution: Formation of substituted pyrrolidinone derivatives.
科学研究应用
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 2-Pyrrolidinone, 4-(2-propenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Pyrrolidinone, 1-methyl-
- 2-Pyrrolidinone, 1-ethenyl-
Uniqueness
2-Pyrrolidinone, 4-(2-propenyl)-(9CI) is unique due to the presence of the 2-propenyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidinone derivatives. This structural feature allows for specific interactions and applications that are not possible with other similar compounds.
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
4-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-2-3-6-4-7(9)8-5-6/h2,6H,1,3-5H2,(H,8,9) |
InChI 键 |
ZYSCVSMTKOHEMN-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1CC(=O)NC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Oxa-1-thiaspiro[2.5]octane](/img/structure/B11924252.png)
![6-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924259.png)
![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)



![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)

